molecular formula C12H12N2OS B1664150 4,4'-Sulfinyldianiline CAS No. 119-59-5

4,4'-Sulfinyldianiline

Cat. No. B1664150
CAS RN: 119-59-5
M. Wt: 232.3 g/mol
InChI Key: MITHMOYLTXMLRB-UHFFFAOYSA-N
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Description

4,4’-Sulfinyldianiline, also known as di(p-aminophenyl) sulfoxide, 4,4’-diaminodiphenyl sulfoxide, or bis(p-aminophenyl) sulfoxide, is a compound with the molecular formula C12H12N2OS . It is an analog of dapsone .


Synthesis Analysis

The synthesis of 4,4’-Sulfinyldianiline has been reported in various studies . For instance, Gazdar and Smiles reported its preparation in 1908 . Another synthesis was reported by I.G. Farbenindustrie in 1939 . Berti et al. also described its synthesis in 1952 .


Molecular Structure Analysis

The molecular structure of 4,4’-Sulfinyldianiline consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular weight is 232.30 . The percent composition is C 62.04%, H 5.21%, N 12.06%, O 6.89%, S 13.80% .


Chemical Reactions Analysis

4,4’-Sulfinyldianiline can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

4,4’-Sulfinyldianiline is an odorless white or creamy white crystalline powder with a slightly bitter taste . It is sensitive to oxidation and light and is insoluble in water . When heated to decomposition, it emits very toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides .

Scientific Research Applications

Sulfonamide Functionality in Drug Design

  • Sulfonamide Antibacterials : 4,4'-Sulfinyldianiline, as part of the sulfonamide group, plays a crucial role in medicinal chemistry. Specifically, sulfonamide antibacterials, derivatives of 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase. This sulfonamide moiety mimics the carboxylic acid group of the natural substrate 4-aminobenzoic acid, essential for the activity of these compounds (Kalgutkar, Jones, & Sawant, 2010).

Dapsone in Dermatology and Beyond

  • Dual Functions of Dapsone : Dapsone, a derivative of 4,4'-diaminodiphenylsulfone, exhibits both antimicrobial/antiprotozoal effects and anti-inflammatory features. Its diverse applications in chronic inflammatory disorders and dermatology highlight its significance. In vitro studies on dapsone have provided insights into its impact on various cellular and molecular mechanisms, including inflammatory effector cells, cytokines, and mediators (Wozel & Blasum, 2013).

Innovative Uses in Chemistry

  • Fluorescent Probes for Sulfite Ion Detection : A dipyridyltriphenylamine derivative related to 4,4'-Sulfinyldianiline has been synthesized for detecting sulfite ions, particularly in the food industry. This compound exhibits far-red to near-infrared emission, demonstrating its potential in luminescent functional materials (Wu et al., 2017).
  • Electrochemical and Electrochromic Behavior : The electroactive conducting copolymers of aniline and 4,4'-diaminodiphenyl sulfone show promising applications in electrochromic devices. These copolymers change color under different applied potentials, indicating their potential in material science (Manisankar, Vedhi, Selvanathan, & Somasundaram, 2005).

Environmental Applications

  • Degradation of Sulfamethazine : The study of the degradation of sulfamethazine, a sulfonamide antibiotic, in heat-activated persulfate oxidation processes, provides insights into environmental remediation strategies. This research highlights the potential of such methods in treating water contaminated with sulfonamides (Fan, Ji, Kong, Lu, & Zhou, 2015).

Advanced Material Science

  • Nanosized N-sulfonated Brönsted Acidic Catalyst : The innovative use of a nanosized N-sulfonic acid catalyst demonstrates its efficacy in promoting the synthesis of polyhydroquinoline derivatives. This showcases the compound's potential in catalysis and material science (Goli-Jolodar, Shirini, & Seddighi, 2016).

Spectrophotometric Analysis

  • Determination of 4,4'-Sulphonyldianiline : A spectrophotometric method for determining 4,4'-sulphonyldianiline (dapsone) is described. This method highlights its applications in analytical chemistry, specifically in the determination of dapsone in pharmaceuticals (Nagaraja, Sunitha, Yathirajan, & Vasantha, 2003).

Safety And Hazards

Exposure to 4,4’-Sulfinyldianiline can cause a variety of symptoms, including somnolence, retinal changes, cyanosis, jaundice, changes in tubules and other kidney changes, hemolysis with or without anemia, joint effects, hepatitis, dermatitis, and peripheral neuritis . It is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation .

properties

IUPAC Name

4-(4-aminophenyl)sulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHMOYLTXMLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152285
Record name 4,4'-Sulfinyldianiline
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URL https://comptox.epa.gov/dashboard/DTXSID50152285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Sulfinyldianiline

CAS RN

119-59-5
Record name 4,4′-Diaminodiphenyl sulfoxide
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Record name 4,4'-Sulfinyldianiline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medapsol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6090
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Record name 4,4'-Sulfinyldianiline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-SULFINYLDIANILINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

At room temperature, 10.85 g (20 mmol) of bis[4-(3,4-dicarboxyphenoxy)phenyl]sulfonic acid dianhydride (SOPOP) was added to a solution of 4.966 g (20 mmol) of bis(4-aminophenyl) sulfone (DDSO) in 68 ml of NMP. The resulting mixture was stirred at room temperature for 10 hours. The reaction mixture was dropwise added to 1.5 liters of water to obtain a polyamic acid (SOPOP/DDSO) as a solid product in a yield of 14.2 g.
[Compound]
Name
bis[4-(3,4-dicarboxyphenoxy)phenyl]sulfonic acid dianhydride
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
4.966 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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